3,4-Difluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
3,4-Difluoro-5-nitrobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 g/mol . It is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves multiple steps:
Sulfonation: The process begins with the sulfonation of a suitable precursor, such as o-dichlorobenzene, to form 3,4-dichlorobenzenesulfonyl chloride.
Nitration: The sulfonyl chloride is then nitrated to produce 3,4-dichloro-5-nitrobenzenesulfonyl chloride.
Fluorination: The chlorine atoms are replaced with fluorine atoms through a fluorination reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Coupling Reactions: Catalysts like palladium and bases such as lithium carbonate are employed.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Aryl Derivatives: Produced through coupling reactions with other aromatic compounds.
Scientific Research Applications
3,4-Difluoro-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride and nitro groups into molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles and reducing agents:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the fluorine atoms.
3,4-Difluorobenzenesulfonyl chloride: Similar structure but lacks the nitro group.
4-Bromobenzenesulfonyl chloride: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and research applications .
Biological Activity
3,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
DFNBSC is characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a sulfonyl chloride functional group. The structure can be represented as follows:
This configuration contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DFNBSC and related compounds. The presence of electron-withdrawing groups, such as fluorine and nitro groups, has been shown to enhance antibacterial activity. For instance, a series of sulfonyl hydrazone derivatives demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .
Table 1: Antibacterial Activity of DFNBSC Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
DFNBSC | E. coli | 12.5 |
DFNBSC | S. aureus | 25 |
Sulfonyl Hydrazone | Pseudomonas aeruginosa | 6.25 |
The table illustrates that DFNBSC exhibits moderate antibacterial activity, while derivatives with similar structures show enhanced efficacy against resistant strains.
Anticancer Potential
DFNBSC has also been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, certain sulfonamide derivatives have shown potent cytotoxicity against human tumor cell lines .
Case Study: Antitumor Activity
In a study focusing on the anticancer effects of sulfonamide derivatives, compounds were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications in the sulfonyl group significantly influenced the cytotoxic effects on cancer cells, suggesting that DFNBSC could be a candidate for further development in cancer therapeutics .
The mechanism by which DFNBSC exerts its biological effects involves interaction with biological molecules, particularly proteins. Sulfonyl chlorides like DFNBSC can modify amino acids within proteins, potentially altering their function and leading to antimicrobial or anticancer effects.
Mechanism | Description |
---|---|
Protein Modification | Reacts with amino acids, affecting protein function |
Induction of Apoptosis | Triggers programmed cell death in cancer cells |
Inhibition of Enzymatic Activity | Blocks key enzymes involved in bacterial growth |
Properties
IUPAC Name |
3,4-difluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKKCALWKAVFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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